2,2,2-trifluoro-N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]acetamide
Description
This compound is a quinoline-based acetamide derivative featuring a trifluoroacetyl group and methoxy substituents at positions 4 and 2-(4-methoxyphenyl) on the quinoline scaffold. The trifluoroacetamide moiety enhances metabolic stability and binding affinity due to its electron-withdrawing properties, while the methoxy groups may improve solubility and influence pharmacokinetics .
Properties
IUPAC Name |
2,2,2-trifluoro-N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3/c1-26-13-6-3-11(4-7-13)16-10-17(27-2)14-9-12(5-8-15(14)24-16)23-18(25)19(20,21)22/h3-10H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVVSLIIJHBRSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)C(F)(F)F)C(=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]acetamide typically involves multiple steps, including the formation of the isoxazole ring and the introduction of the mesitylamino and sulfonyl groups. Common reagents used in the synthesis include mesitylamine, sulfonyl chlorides, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoro-N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2,2,2-trifluoro-N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Quinoline-Acetamide Backbone
Table 1: Key Structural and Physicochemical Comparisons
Functional Group and Pharmacological Insights
- Methoxy vs. Ethoxy Substituents : The target’s 4-methoxy group may offer better solubility compared to the 4-ethoxybenzyl group in Compound 54 (LogP = 5.171), which is more lipophilic and may slow metabolism .
- Linker Variations : Oxygen-linked acetamides () introduce flexibility but may reduce conformational rigidity compared to direct acetamide attachment in the target.
- Fluorine Substituents : Fluorine at position 6 () or trifluoromethyl groups () improve bioavailability and resistance to oxidative metabolism .
Biological Activity
2,2,2-Trifluoro-N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]acetamide is a synthetic compound belonging to the acetamide class, characterized by its trifluoromethyl group and quinoline moiety. This unique structure is believed to contribute significantly to its biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Synthesis
The molecular formula of this compound indicates a complex architecture that includes both aromatic and heterocyclic components. The synthesis typically involves multi-step organic reactions under controlled conditions, utilizing solvents such as dimethylformamide or dichloromethane. The precise conditions—temperature, time, and pH—are critical for optimizing yield and purity.
While the exact mechanism of action remains to be fully elucidated, preliminary studies suggest that the compound may interact with specific biological targets through its quinoline structure. This interaction could influence various cellular pathways, including those involved in cancer proliferation and inflammation.
Anticancer Activity
Recent research has highlighted the potential anticancer properties of various quinoline derivatives. For instance, related compounds have demonstrated significant inhibitory effects on cancer cell lines. In vitro assays have shown that certain analogues exhibit IC50 values in the nanomolar range against multiple cancer types, indicating potent biological activity .
Table 1: Anticancer Activity of Related Compounds
Case Studies
Several studies have explored the biological effects of quinoline derivatives similar to this compound:
- Study on Quinoline Analogues : A series of quinoline derivatives were synthesized and tested for their anticancer properties. Among these, one analogue showed a remarkable IC50 of 900 nM against a specific cancer cell line, demonstrating the potential for further development in therapeutic applications .
- Inhibitory Effects on Enzymes : Another study focused on the enzyme inhibition potential of quinoline compounds, revealing that certain derivatives exhibited selective inhibition against key enzymes involved in cancer metabolism .
Pharmacological Profiles
The pharmacological profiles of related compounds suggest a diverse range of activities:
- Anti-inflammatory : Some derivatives have shown promising results in reducing inflammatory markers in vitro.
- Antimicrobial : Preliminary screenings indicate potential antimicrobial properties against various pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
